molecular formula C9H21NO B15243527 2-Methoxy-2,5-dimethyl-hexylamine CAS No. 1416351-92-2

2-Methoxy-2,5-dimethyl-hexylamine

Cat. No.: B15243527
CAS No.: 1416351-92-2
M. Wt: 159.27 g/mol
InChI Key: VVANEUPBXNPQIA-UHFFFAOYSA-N
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Description

2-Methoxy-2,5-dimethyl-hexylamine is an organic compound with the molecular formula C9H21NO. It is a primary amine with an aliphatic ether group. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2,5-dimethyl-hexylamine typically involves the reaction of 2,5-dimethylhexan-2-ol with methanol in the presence of a strong acid catalyst to form the corresponding ether. This is followed by the reaction with ammonia or an amine to introduce the amine group.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2,5-dimethyl-hexylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce secondary amines.

Scientific Research Applications

2-Methoxy-2,5-dimethyl-hexylamine is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving amine metabolism and enzyme interactions.

    Medicine: It is investigated for potential therapeutic applications, particularly in drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which 2-Methoxy-2,5-dimethyl-hexylamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Methylamine (CH3NH2): A primary amine with a simpler structure.

    Dimethylamine [(CH3)2NH]: A secondary amine with two methyl groups.

    Trimethylamine [(CH3)3N]: A tertiary amine with three methyl groups.

Uniqueness

2-Methoxy-2,5-dimethyl-hexylamine is unique due to its combination of an aliphatic ether and a primary amine group. This structural feature imparts distinct chemical reactivity and physical properties, making it valuable in various applications.

Properties

CAS No.

1416351-92-2

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

2-methoxy-2,5-dimethylhexan-1-amine

InChI

InChI=1S/C9H21NO/c1-8(2)5-6-9(3,7-10)11-4/h8H,5-7,10H2,1-4H3

InChI Key

VVANEUPBXNPQIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)(CN)OC

Origin of Product

United States

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